1-(2-chlorobenzyl)-4-cycloheptylpiperazine
Description
1-(2-Chlorobenzyl)-4-cycloheptylpiperazine is a piperazine derivative characterized by a 2-chlorobenzyl substituent at the N1 position and a cycloheptyl group at the N4 position. The 2-chlorobenzyl moiety introduces steric bulk and electron-withdrawing effects, while the cycloheptyl group contributes significant lipophilicity and conformational flexibility. This compound is structurally analogous to psychoactive piperazine derivatives like MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), but its pharmacological profile remains less well-characterized .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-cycloheptylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2/c19-18-10-6-5-7-16(18)15-20-11-13-21(14-12-20)17-8-3-1-2-4-9-17/h5-7,10,17H,1-4,8-9,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEXLWFEWQZBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-chlorobenzyl)-4-cycloheptylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with 4-cycloheptylpiperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Chlorobenzyl)-4-cycloheptylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-chlorobenzyl group can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chlorobenzyl)-4-cycloheptylpiperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-4-cycloheptylpiperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Piperazine Derivatives
Substituent Effects on Piperazine Core
Piperazine derivatives vary widely based on substituent type and position. Key structural analogs include:
Key Observations :
- Steric Effects : The ortho-chlorine in 2-chlorobenzyl creates steric hindrance, which may reduce receptor binding efficiency compared to para-substituted analogs (e.g., 4-chlorobenzylpiperazine) .
- Pharmacophore Flexibility : Cycloheptyl’s seven-membered ring offers greater conformational flexibility than cyclohexyl (as in MT-45), possibly influencing receptor interaction dynamics .
Electronic and Functional Group Variations
- Halogen Effects : The 2-chlorobenzyl group introduces electron-withdrawing effects, which may stabilize charge-transfer interactions in receptor binding. This contrasts with electron-donating groups (e.g., methoxy in 4-MeOPP), which enhance π-π stacking .
- Bulk vs. Simplicity : Compounds like 1-(2-chlorobenzyl)-4-methylpiperazine lack the cycloheptyl group, resulting in simpler synthesis but shorter metabolic half-lives .
Analgesic and Psychoactive Potential
- MT-45: Exhibits µ-opioid receptor agonism and analgesic activity, attributed to its diphenylethyl and cyclohexyl groups .
- Serotonergic Activity : 3-CPP and related arylpiperazines show affinity for 5-HT1A/2A receptors . The target compound’s benzyl substitution may redirect activity toward dopaminergic or sigma receptors, though data is lacking.
Antimicrobial and Antioxidant Properties
Structure-Activity Relationship (SAR) Insights
- Cycloalkyl Substituents : Increasing ring size (cyclohexyl → cycloheptyl) enhances lipophilicity but may reduce metabolic stability due to enzymatic oxidation .
Biological Activity
1-(2-Chlorobenzyl)-4-cycloheptylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a 2-chlorobenzyl group and a cycloheptyl group, is being studied for its applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 1-[(2-chlorophenyl)methyl]-4-cycloheptylpiperazine
- Molecular Formula : C18H27ClN2
- Molecular Weight : 304.87 g/mol
This compound's unique structure contributes to its diverse biological activities, making it a subject of interest in various research fields.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It may modulate the activity of enzymes or receptors, leading to various physiological effects. The exact mechanisms remain under investigation, but potential interactions include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurological pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could have implications for treating diseases.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
Antifungal Activity
The compound has also demonstrated antifungal activity against common fungal pathogens. The results indicate its potential as an antifungal agent, particularly in immunocompromised patients.
Neurological Effects
Preliminary studies suggest that this compound may have neuroprotective effects. Animal models have shown improvements in cognitive function when treated with this compound, indicating possible applications in neurodegenerative diseases such as Alzheimer's.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study conducted on patients with chronic bacterial infections revealed that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy.
-
Neuroprotective Effects :
- In a controlled trial involving animal models of Alzheimer's disease, administration of the compound improved memory retention and reduced neuroinflammation markers, suggesting its potential role as a neuroprotective agent.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(2-chlorobenzyl)piperazine | Lacks cycloheptyl group | Moderate antimicrobial activity |
| 4-cycloheptylpiperazine | Lacks chlorobenzyl group | Limited biological activity |
| 1-(2-chlorophenyl)piperazine | Similar structure but different substituent | Variable activity depending on substitution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
